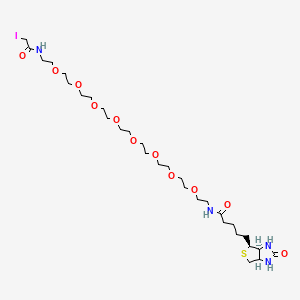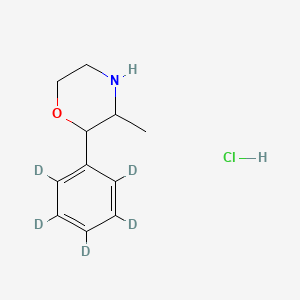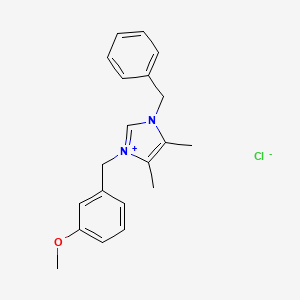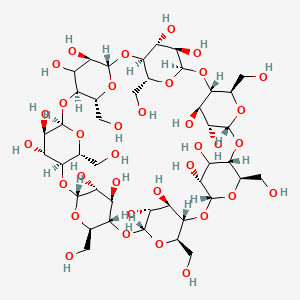
Dspe-nhs
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide (DSPE-NHS) is a biologically active phospholipid molecule. It is widely used in the field of nanotechnology and drug delivery due to its ability to form stable liposomes and micelles. The compound consists of a hydrophobic DSPE tail and a hydrophilic NHS head, making it an ideal candidate for creating amphiphilic structures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
DSPE-NHS is synthesized by reacting 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its chemical structure and purity.
Análisis De Reacciones Químicas
Types of Reactions
DSPE-NHS primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds. This reaction is commonly used to conjugate this compound with proteins, peptides, and other biomolecules.
Common Reagents and Conditions
The reaction between this compound and primary amines typically occurs in a buffered aqueous solution at a pH range of 7-9. Common reagents include triethylamine and dimethylformamide (DMF). The reaction is usually carried out at room temperature for several hours .
Major Products
The major product of the reaction between this compound and a primary amine is a DSPE-conjugated biomolecule. This product retains the amphiphilic properties of DSPE, making it suitable for forming liposomes and other nanostructures .
Aplicaciones Científicas De Investigación
DSPE-NHS has a wide range of applications in scientific research:
Chemistry: It is used to create functionalized liposomes for drug delivery and imaging applications.
Biology: this compound is employed in the conjugation of biomolecules, such as antibodies and peptides, to liposomes for targeted delivery.
Medicine: In the medical field, this compound is used to develop liposomal formulations for the delivery of chemotherapeutic agents and other drugs.
Industry: this compound is utilized in the production of nanocarriers for various industrial applications, including cosmetics and food technology.
Mecanismo De Acción
The mechanism of action of DSPE-NHS involves the formation of stable amide bonds with primary amines. This reaction allows this compound to conjugate with various biomolecules, enhancing their stability and solubility. The amphiphilic nature of this compound enables it to form liposomes and micelles, which can encapsulate hydrophobic drugs and improve their bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol (DSPE-PEG): Similar to DSPE-NHS, DSPE-PEG is used to create liposomes and micelles.
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-maleimide (DSPE-Mal): This compound contains a maleimide group, which reacts with thiol groups instead of primary amines.
Uniqueness
This compound is unique due to its reactive NHS ester group, which allows for efficient conjugation with primary amines. This property makes it highly versatile for creating functionalized liposomes and nanocarriers for targeted drug delivery and imaging applications .
Propiedades
Fórmula molecular |
C49H89N2O13P |
|---|---|
Peso molecular |
945.2 g/mol |
Nombre IUPAC |
[(2R)-3-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C49H89N2O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-47(55)60-41-43(63-48(56)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)42-62-65(58,59)61-40-39-50-44(52)35-38-49(57)64-51-45(53)36-37-46(51)54/h43H,3-42H2,1-2H3,(H,50,52)(H,58,59)/t43-/m1/s1 |
Clave InChI |
WTEHXKGZZJYCSX-VZUYHUTRSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCC(=O)ON1C(=O)CCC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCC(=O)ON1C(=O)CCC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 2-methylbut-2-enoate](/img/structure/B11935663.png)
![(3P)-N-[(1S)-3-amino-1-(3-chloro-4-fluorophenyl)-3-oxopropyl]-3-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B11935679.png)
![2-[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino]ethyl 3-(4-methylpiperazin-1-yl)propanoate](/img/structure/B11935690.png)
![heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11935697.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11935698.png)

![(2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B11935711.png)

![5-[(8-methoxy-2-methylquinolin-4-yl)amino]-N-[(Z)-(4-methylsulfanylphenyl)methylideneamino]-1H-indole-2-carboxamide](/img/structure/B11935721.png)


![2-[[4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl]amino]pentanedioic acid](/img/structure/B11935744.png)
![2-[6-[(E)-2-carboxyethenyl]-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid](/img/structure/B11935746.png)

